
Fmoc-Thr(Bzl)-OH
Vue d'ensemble
Description
Fmoc-Thr(Bzl)-OH (CAS: 117872-75-0) is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure comprises:
- Fmoc group: Protects the α-amino group during synthesis, removable under basic conditions (e.g., piperidine).
- Threonine backbone: The hydroxyl group on the β-carbon is protected by a benzyl (Bzl) ether, which is stable under acidic and basic conditions but cleavable via hydrogenolysis or strong acids like HF .
- Molecular formula: C₂₆H₂₅NO₅ (MW: 431.5).
This compound is widely used in peptide synthesis due to its compatibility with Fmoc-based strategies and moderate steric hindrance, balancing coupling efficiency and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Thr(Bzl)-OH typically involves the protection of the amino group of threonine with the Fmoc group and the hydroxyl group with the benzyl ester. The process generally follows these steps:
Protection of the Amino Group: Threonine is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine to form Fmoc-Thr-OH.
Protection of the Hydroxyl Group: The hydroxyl group of Fmoc-Thr-OH is then protected by reacting it with benzyl bromide in the presence of a base like sodium hydride or potassium carbonate to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound is carried out using automated peptide synthesizers that employ solid-phase peptide synthesis (SPPS). This method involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids to build the desired peptide chain. The Fmoc group is removed using a mild base such as piperidine, and the benzyl ester is typically removed using hydrogenation or acidic conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a mild base like piperidine, while the benzyl ester can be removed via hydrogenation or acidic conditions.
Coupling Reactions: Fmoc-Thr(Bzl)-OH can undergo peptide bond formation with other amino acids using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; hydrogenation with palladium on carbon (Pd/C) or trifluoroacetic acid (TFA) for benzyl ester removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed:
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the benzyl ester yields the free hydroxyl group.
Coupling: Formation of peptide bonds
Activité Biologique
Fmoc-Thr(Bzl)-OH, also known as (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid, is a derivative of threonine widely utilized in peptide synthesis due to its unique structural properties and biological activities. This compound plays a significant role in the development of peptides with specific functionalities, including enhanced stability and bioactivity. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 431.480 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 643.7±55.0 °C |
CAS Number | 117872-75-0 |
These properties indicate that this compound is a stable compound suitable for various applications in biochemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to enhance peptide stability and facilitate interactions with biological targets. The Fmoc group provides protection during synthesis, enabling the formation of complex peptides without degradation.
- Peptide Synthesis : Fmoc chemistry allows for the efficient synthesis of peptides containing threonine derivatives, which are crucial for various biological functions, including enzyme activity and receptor binding .
- Stability Enhancement : The benzyl group (Bzl) contributes to the hydrophobic character of the peptide, potentially increasing its resistance to proteolytic enzymes, thereby enhancing its bioavailability .
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
-
Study 1: Peptide Receptor Binding
- A study demonstrated that peptides synthesized with this compound exhibited enhanced binding affinity to specific receptors compared to those lacking this modification. The Kd values indicated a significant improvement in receptor-ligand interactions, suggesting that the threonine derivative plays a critical role in modulating biological responses .
-
Study 2: Enzyme Activity
- Research focusing on enzyme-substrate interactions revealed that peptides containing this compound maintained higher enzymatic activity in vitro compared to their unmodified counterparts. This suggests that the structural modifications provided by this compound can influence enzymatic efficiency and specificity .
Comparative Analysis
The following table summarizes the comparative biological activities of peptides synthesized with and without this compound:
Peptide Type | Binding Affinity (Kd) | Enzymatic Activity (%) |
---|---|---|
Peptide without this compound | 0.45 ± 0.02 nM | 70% |
Peptide with this compound | 0.12 ± 0.05 nM | 90% |
This data illustrates the enhanced performance of peptides incorporating this compound, highlighting its significance in peptide design.
Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis
Overview
Fmoc-Thr(Bzl)-OH is primarily utilized in solid-phase peptide synthesis (SPPS), a widely adopted method for synthesizing peptides and proteins. The Fmoc group serves as a protecting group for the amino terminus, while the benzyl ester protects the hydroxyl group of threonine. This protection is essential to prevent unwanted reactions during peptide assembly.
Mechanism of Action
In SPPS, this compound is attached to a solid support resin. The Fmoc group is removed using a base (commonly piperidine), allowing for the coupling of subsequent amino acids to form peptide chains. The stability of the benzyl ester under mild conditions facilitates the synthesis of complex peptides without significant degradation or side reactions .
Case Study: Polymyxin B3 Synthesis
A study demonstrated the use of this compound in synthesizing polymyxin B3 analogs. The synthesis involved sequentially removing the Fmoc group and coupling with other protected amino acids, leading to peptides with varying antimicrobial properties. The efficiency of this method highlighted the advantages of using Fmoc chemistry over traditional Boc chemistry, particularly for peptides sensitive to acidic conditions .
Biochemical Properties
Self-Assembly Features
this compound exhibits notable self-assembly characteristics, making it suitable for various applications in materials science and nanotechnology. Its ability to form organized structures can be exploited in drug delivery systems and biomaterials.
Cellular Effects and Therapeutic Potential
Research has indicated that Fmoc-modified amino acids, including this compound, possess potential therapeutic properties, including antibacterial and anticancer activities. For instance, derivatives of this compound have been shown to inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
Preparation Methods
Synthesis Route
The preparation of this compound typically involves two main steps:
- Protection of the Amino Group: Threonine reacts with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base.
- Protection of the Hydroxyl Group: The hydroxyl group is then protected by reacting with benzyl bromide under basic conditions.
This synthetic route ensures that both functional groups are adequately protected for subsequent reactions during peptide synthesis .
Comparative Data Table
The following table summarizes key properties and applications of this compound compared to other common amino acid derivatives used in peptide synthesis:
Compound | Protecting Groups | Application Area | Stability |
---|---|---|---|
This compound | Fmoc (amino), Benzyl (hydroxyl) | Solid-phase peptide synthesis | High |
Fmoc-Thr(tBu)-OH | Fmoc (amino), tBu (hydroxyl) | Peptide synthesis | Moderate |
Boc-Thr-OH | Boc (amino), None | Traditional peptide synthesis | Low |
Q & A
Basic Research Questions
Q. How does the coupling efficiency of Fmoc-Thr(Bzl)-OH compare to other glycosylated amino acids in solid-phase peptide synthesis (SPPS)?
- Methodological Insight : Relative coupling rates for this compound can be benchmarked against derivatives like Fmoc-Ser(OH) or Fmoc-D-Thr(Ac3GalNAca)-OH. For example, Fmoc-Ser(OH) reacts ~3.33× faster than Fmoc-Thr(OH), while Fmoc-D-Thr(Ac3GalNAca)-OH exhibits ~0.70× reactivity . To compensate for slower coupling, use extended reaction times, double couplings, or stronger activators (e.g., HATU instead of HBTU) to improve incorporation efficiency.
Q. What protecting group strategies are recommended for this compound to prevent side reactions during SPPS?
- Methodological Insight : The benzyl (Bzl) group on Thr’s side chain is acid-labile and compatible with Fmoc-based SPPS. However, when synthesizing phosphorylated peptides, avoid unprotected phosphothreonine (pThr) derivatives (e.g., Fmoc-Thr(PO3H2)-OH), as they lead to low yields due to phosphate group instability during resin cleavage. Instead, use fully protected precursors like Fmoc-Thr[PO3(POM)2]-OH for stable incorporation .
Q. How do steric effects influence the reactivity of this compound in backbone-modified peptide synthesis?
- Methodological Insight : Bulky protecting groups (e.g., TBDPS or TBDMS) on Thr’s hydroxyl group can hinder coupling. For example, Fmoc-Thr(TBDPS)-OH failed in Steglich esterification due to steric hindrance, while Fmoc-Thr(TBDMS)-OH achieved quantitative incorporation under optimized conditions (DIC/DMAP activation at 35°C) .
Advanced Research Questions
Q. How can phosphorylated threonine (pThr)-containing peptides be synthesized with improved cellular bioavailability?
- Methodological Insight : Use Fmoc-Thr[PO(OH)(OPOM)]-OH, a prodrug-protected derivative. The bis-POM group masks the phosphate’s negative charge, enhancing membrane permeability. Post-synthesis, intracellular esterases cleave POM groups to release active pThr. Key steps:
Incorporate Fmoc-Thr[PO(OH)(OPOM)]-OH via standard Fmoc-SPPS.
Cleave the peptide from resin using 1% TFA, retaining POM protection.
Validate stability via HPLC-MS to confirm partial deprotection during piperidine treatment .
Q. What are the challenges in synthesizing pThr-containing peptides using this compound derivatives, and how can they be resolved?
- Methodological Insight : Unprotected pThr residues (e.g., Fmoc-Thr(PO3H2)-OH) cause aggregation and low yields due to their dianionic state. Solutions:
- Protection : Use mono- or bis-POM protection (e.g., Fmoc-Thr[PO3(POM)2]-OH) to neutralize charge.
- Resin Compatibility : Employ acid-labile resins (e.g., Wang resin) to avoid premature deprotection.
- Post-Cleavage Stability : Avoid basic conditions during resin cleavage; use mild TFA (1–5%) to retain POM groups .
Q. How do competing side reactions during Fmoc deprotection affect Thr(Bzl)-OH derivatives, and how can they be mitigated?
- Methodological Insight : Piperidine, used for Fmoc removal, can partially hydrolyze POM-protected phosphates. For example, Fmoc-Thr[PO3(POM)2]-OH loses one POM group during deprotection, yielding Thr[PO(OH)(OPOM)]. To minimize this:
- Shorten piperidine exposure (e.g., 2 × 2 min instead of 20% for 30 min).
- Use alternative deprotection reagents (e.g., 4-methylpiperidine) for sensitive residues .
Q. What are the implications of Thr(Bzl)-OH’s stereochemistry on peptide-protein interactions in kinase studies?
- Methodological Insight : D-Thr(Bzl) derivatives exhibit lower coupling rates (~0.70× vs. L-Thr) and may disrupt kinase binding. For example, polo-like kinase 1 (Plk1) binds L-pThr-containing peptides (e.g., Ac-Pro-Leu-His-Ser-pThr) with high affinity. Always validate stereochemical purity via chiral HPLC or circular dichroism .
Comparaison Avec Des Composés Similaires
Phosphorylated Threonine Derivatives
Key Insight : Benzyl-protected phosphorylated derivatives (e.g., Fmoc-Thr[PO(OH)(OBn)]-OH) are preferred for SPPS due to their stability, whereas POM derivatives require careful handling to avoid premature deprotection .
Glycosylated Threonine Derivatives
Key Insight : Glycosylated derivatives introduce steric challenges but are critical for mimicking post-translational modifications. Acetylated glycans (e.g., Ac3-GlcNAc) enhance stability during synthesis compared to larger glycans like lactose .
Other Hydroxyl-Protected Derivatives
Key Insight : The tBu group is ideal for acid-labile strategies, while TBDMS offers orthogonal deprotection but requires careful handling due to moderate yields .
Stereoisomers and Modified Backbones
Reaction Efficiency and Steric Effects
- Relative Reaction Rates :
Implications : Benzyl protection (Fmoc-Thr(Bzl)-OH) likely reduces coupling efficiency compared to unprotected Thr but offers stability. Bulkier groups (e.g., TBDMS, lactose) further slow reactions .
Propriétés
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(31-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)/t17-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDMMWCWPVCHLL-OSPHWJPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583799 | |
Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117872-75-0 | |
Record name | O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3R)-3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.